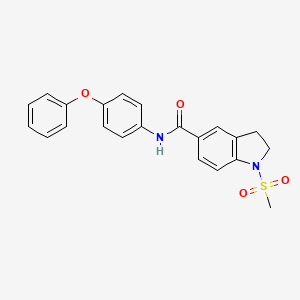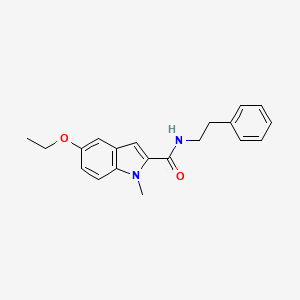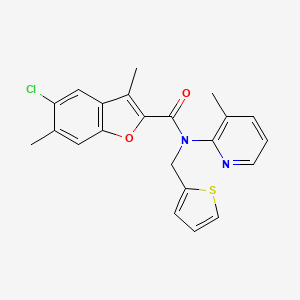
1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide is a synthetic organic compound It is characterized by its indole core structure, which is substituted with a methanesulfonyl group, a phenoxyphenyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, where the indole compound is treated with methanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the phenoxyphenyl group is introduced to the indole core.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methanesulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide
- 1-methanesulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Uniqueness
1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide is unique due to its indole core structure, which imparts distinct chemical properties and potential biological activities compared to similar compounds with piperidine cores. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C22H20N2O4S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1-methylsulfonyl-N-(4-phenoxyphenyl)-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C22H20N2O4S/c1-29(26,27)24-14-13-16-15-17(7-12-21(16)24)22(25)23-18-8-10-20(11-9-18)28-19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,23,25) |
Clé InChI |
CZMDIIZTHPCOGC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-methoxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11367175.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11367178.png)
![ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11367182.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11367200.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11367201.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone](/img/structure/B11367204.png)
![N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide](/img/structure/B11367210.png)

![N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11367231.png)
![2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11367235.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11367245.png)
![3-[(2-ethylbutanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11367246.png)
